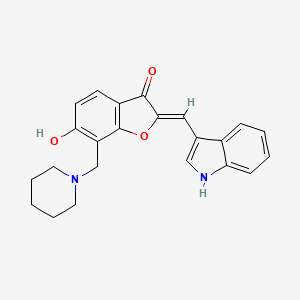
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide, also known as ABP-688, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.
Applications De Recherche Scientifique
Applications in Polymer Synthesis
Synthesis and Characterization of Semiaromatic Polyamides N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide derivatives have been utilized in the synthesis of semiaromatic polyamides, showcasing excellent thermal properties. These polyamides exhibit high glass transition temperatures and remarkable mechanical properties, indicating potential applications in materials requiring thermal stability and robust mechanical features (Guangming et al., 2016).
Applications in Chemical Synthesis
Facilitation in Directed Ortho-Metallation The amide group in similar benzamide compounds, like N,N‐Diethyl‐2,4‐dimethoxybenzamide, has been found to facilitate directed ortho-metallation, a crucial step in the synthesis of complex organic molecules, though its hydrolysis presents challenges in certain synthesis pathways (van Otterlo et al., 2007).
Applications in Material Science
Investigation of Molecular Interactions N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide and its related compounds have been the subject of detailed studies to understand molecular interactions, structure, and the influence of these interactions on molecular geometry, showcasing their importance in the field of material science and molecular engineering (Karabulut et al., 2014).
Applications in Nuclear Medicine
Assessment of Cellular Proliferation in Tumors Compounds structurally similar to N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide have been explored for their potential in nuclear medicine, particularly in assessing cellular proliferation in tumors, demonstrating their significance in advancing diagnostic imaging and treatment monitoring (Dehdashti et al., 2013).
Mécanisme D'action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns .
Mode of Action
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide acts as a positive allosteric modulator of SK channels . It enhances the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a consequent decrease in the firing rate .
Biochemical Pathways
The compound’s action on SK channels affects a key pathway in the nervous system. The Purkinje cells, which are targeted by the compound, have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus . These neurons, in turn, exert the same input on the ventral intermediate nucleus in the thalamocortical system . The compound’s modulation of SK channel activity thus impacts this entire pathway, potentially leading to changes in motor function .
Result of Action
The modulation of SK channel activity by N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide can lead to a decrease in the firing of neurons in the olivo-cerebellar network . This network is thought to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in motor tremors associated with conditions like essential tremor . Thus, the compound’s action could potentially benefit patients with such conditions .
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-20-11-3-4-12(13(9-11)21-2)14(19)18-10-5-7-15(16,17)8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESPPSWALTCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2804967.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)
![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)


![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)
